molecular formula C15H20O3 B12765973 Benzaldehyde, 3-ethyl-2,4-dihydroxy-6-((1E)-1-methyl-1-pentenyl)- CAS No. 203051-01-8

Benzaldehyde, 3-ethyl-2,4-dihydroxy-6-((1E)-1-methyl-1-pentenyl)-

Cat. No.: B12765973
CAS No.: 203051-01-8
M. Wt: 248.32 g/mol
InChI Key: BEEZXTYOZYXCKI-JXMROGBWSA-N
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Description

Benzaldehyde, 3-ethyl-2,4-dihydroxy-6-((1E)-1-methyl-1-pentenyl)- is a complex organic compound with the molecular formula C15H20O3 This compound is characterized by its benzaldehyde core, substituted with ethyl, dihydroxy, and methyl-pentenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 3-ethyl-2,4-dihydroxy-6-((1E)-1-methyl-1-pentenyl)- typically involves multi-step organic reactions. One common method includes the alkylation of benzaldehyde derivatives followed by hydroxylation and subsequent addition of the methyl-pentenyl group. The reaction conditions often require specific catalysts, controlled temperatures, and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification methods such as chromatography and crystallization is essential to achieve high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 3-ethyl-2,4-dihydroxy-6-((1E)-1-methyl-1-pentenyl)- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzaldehyde derivatives.

Scientific Research Applications

Benzaldehyde, 3-ethyl-2,4-dihydroxy-6-((1E)-1-methyl-1-pentenyl)- has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.

    Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It finds applications in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 3-ethyl-2,4-dihydroxy-6-((1E)-1-methyl-1-pentenyl)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The parent compound, simpler in structure but with similar reactivity.

    3-Ethyl-2,4-dihydroxybenzaldehyde: Lacks the methyl-pentenyl group, resulting in different chemical properties.

    2,4-Dihydroxy-6-((1E)-1-methyl-1-pentenyl)benzaldehyde: Similar but with variations in the position of substituents.

Uniqueness

Benzaldehyde, 3-ethyl-2,4-dihydroxy-6-((1E)-1-methyl-1-pentenyl)- stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its relevance in various scientific fields highlight its significance.

Properties

CAS No.

203051-01-8

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

3-ethyl-6-[(E)-hex-2-en-2-yl]-2,4-dihydroxybenzaldehyde

InChI

InChI=1S/C15H20O3/c1-4-6-7-10(3)12-8-14(17)11(5-2)15(18)13(12)9-16/h7-9,17-18H,4-6H2,1-3H3/b10-7+

InChI Key

BEEZXTYOZYXCKI-JXMROGBWSA-N

Isomeric SMILES

CCC/C=C(\C)/C1=CC(=C(C(=C1C=O)O)CC)O

Canonical SMILES

CCCC=C(C)C1=CC(=C(C(=C1C=O)O)CC)O

Origin of Product

United States

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